

# role of 2-Ethoxy-4,6-dihydroxypyrimidine as a chemical intermediate

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Compound of Interest

Compound Name: 2-Ethoxy-4,6-dihydroxypyrimidine

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An In-depth Technical Guide to **2-Ethoxy-4,6-dihydroxypyrimidine** as a Chemical Intermediate

#### Introduction

**2-Ethoxy-4,6-dihydroxypyrimidine**, with the CAS number 61636-08-6, is a pivotal chemical intermediate in the synthesis of a variety of commercially significant organic compounds.[1][2] As a derivative of pyrimidine, a heterocyclic aromatic compound central to the structure of nucleobases in DNA and RNA, it serves as a versatile building block in the pharmaceutical and agrochemical industries.[1][3][4] Its strategic placement of ethoxy and hydroxyl functional groups allows for a wide range of chemical transformations, making it a valuable precursor for creating more complex molecules, including herbicides and pharmaceuticals.[1][3] This guide provides a comprehensive overview of its synthesis, key reactions, and its crucial role as an intermediate, tailored for researchers, scientists, and professionals in drug development.

## Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

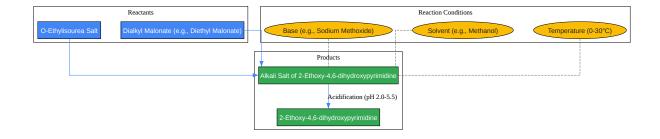
The most prevalent and efficient method for synthesizing **2-Ethoxy-4,6-dihydroxypyrimidine** involves the condensation reaction of an O-ethylisourea salt with a dialkyl malonate, such as diethyl malonate or dimethyl malonate.[1][5] This reaction is typically conducted in an alcoholic solvent like methanol, utilizing an alkali metal alkoxide, such as sodium methoxide, as a base to facilitate the cyclization.[1][5]



An alternative approach for generating the O-ethylisourea intermediate starts from urea and diethyl sulfate.[1] The resulting O-ethylisourea hydrogen sulfate is then reacted with diethyl malonate under basic conditions to yield the target pyrimidine derivative.[1] This method has been reported to achieve high yields and purity, offering a viable route for large-scale production.[1]

#### **Key Synthesis Pathways**

The synthesis of **2-Ethoxy-4,6-dihydroxypyrimidine** is centered around the formation of the pyrimidine ring through a condensation reaction. The primary route involves reacting an O-ethylisourea salt with a malonic acid ester.



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Caption: Synthesis of **2-Ethoxy-4,6-dihydroxypyrimidine** via condensation.

# Experimental Protocol: Synthesis via O-ethylisourea and Dimethyl Malonate



The following protocol is a representative example of the synthesis of **2-Ethoxy-4,6-dihydroxypyrimidine**.

- Preparation of O-ethylisourea salt: Dry hydrogen chloride (0.26 mol) is passed into ethanol (75 g) over 150 minutes at a temperature of 15-20°C. Subsequently, cyanamide (0.25 mol) is added within 15 minutes at 20°C to form the O-ethylisourea hydrochloride salt.[3]
- Condensation Reaction: The O-ethylisourea salt is then reacted with dimethyl malonate in the presence of a methoxide base, typically sodium methoxide, in a methanol solvent.[5]
- Temperature Control: The reaction is maintained at a temperature between 0°C and 30°C.[5] [6]
- Formation of Salt: This condensation reaction yields the monosodium salt of 2-ethoxy-4,6-dihydroxypyrimidine.[5][6]
- Acidification and Isolation: The reaction mixture is then subjected to acidification using a mineral acid (e.g., hydrochloric acid) or a carboxylic acid to a pH between 2.0 and 5.5, with an optimal pH around 4.0.[1] This protonation step facilitates the crystallization of the neutral 2-Ethoxy-4,6-dihydroxypyrimidine.[1][5]
- Purification: The final product is isolated by filtration and can be further purified as needed.

**Ouantitative Data for Synthesis** 

Parameter	Value	Reference
Starting Materials	Urea, Diethyl Sulfate, Diethyl Malonate	[1]
Yield	~88.7%	[1]
Purity (HPLC)	99.4%	[1]
Reaction Time	6 hours	[1]
Reaction Temperature	20°C	[1]

## **Chemical Reactivity and Key Transformations**



The chemical utility of **2-Ethoxy-4,6-dihydroxypyrimidine** stems from the reactivity of its hydroxyl groups. These groups can undergo substitution reactions, most notably halogenation, to produce key downstream intermediates.[1] The molecule exists in tautomeric equilibrium between the dihydroxy form and keto-enol forms, which influences its reactivity.[1]

### Chlorination to 2-Ethoxy-4,6-dichloropyrimidine

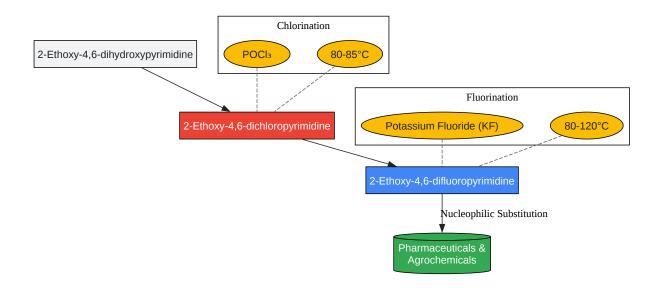
A crucial transformation is the conversion of the dihydroxy pyrimidine to its dichloro derivative, 2-Ethoxy-4,6-dichloropyrimidine. This is typically achieved through chlorination with phosphorus oxychloride (POCl<sub>3</sub>).[1][6] This reaction replaces the hydroxyl groups at the 4 and 6 positions with chlorine atoms, creating a more reactive intermediate for subsequent nucleophilic substitution reactions.[1]

### Fluorination to 2-Ethoxy-4,6-difluoropyrimidine

The resulting 2-Ethoxy-4,6-dichloropyrimidine can be further converted to 2-Ethoxy-4,6-difluoropyrimidine. This fluorination is often carried out using a fluorinating agent like potassium fluoride (KF).[6][7] The difluoro derivative is a key precursor for various herbicides and pharmaceuticals due to the enhanced reactivity of the fluorine atoms as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[1][6]

# Reaction Pathway from Dihydroxy to Dichloro to Difluoro Derivatives





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Caption: Key transformations of **2-Ethoxy-4,6-dihydroxypyrimidine**.

### **Experimental Protocols for Key Transformations**

- 1. Chlorination Protocol:
- Reactants: 2-Ethoxy-4,6-dihydroxypyrimidine (1 mol), phosphorus oxychloride (POCl₃)
   (2.2 mol), and triethylamine (2 mol) in a solvent like 1,2-dichloroethane.[7]
- Procedure: Dissolve the starting material in the solvent. Slowly add POCl₃, followed by the dropwise addition of triethylamine, ensuring the temperature does not exceed 50°C.[7]
- Reaction Conditions: Heat the mixture to 85°C for approximately 3 hours.[6][7]



 Work-up: Cool the reaction, add ice water, and separate the organic layer. Wash, dry, and distill to obtain the product.[7]

#### 2. Fluorination Protocol:

- Reactants: 2-Ethoxy-4,6-dichloropyrimidine (1 mol) and anhydrous potassium fluoride (2.5 mol) in a solvent such as sulfolane.[7]
- Procedure: Heat a mixture of the solvent and potassium fluoride to 200°C for 1 hour, then cool to 80°C. Add the dichloropyrimidine.[7]
- Reaction Conditions: Heat the reaction mixture to 160°C and stir for 3 hours.[7]
- Work-up: Monitor the reaction by HPLC. Once complete, the product is isolated by vacuum distillation.[7]

**Ouantitative Data for Key Transformations** 

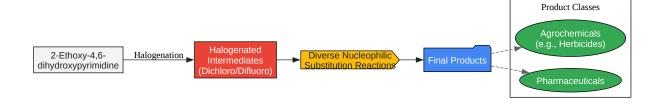
Transformatio n	Product	Yield	Purity (HPLC)	Reference
Chlorination	2-Ethoxy-4,6- dichloropyrimidin e	90.7%	98.7%	[6][7]
Fluorination	2-Ethoxy-4,6- difluoropyrimidin e	82.7%	99.1%	[6][7]

#### Role as a Versatile Chemical Intermediate

**2-Ethoxy-4,6-dihydroxypyrimidine** is a foundational intermediate from which more complex and highly functionalized molecules are built. Its halogenated derivatives, particularly 2-Ethoxy-4,6-difluoropyrimidine, are especially valuable. The two fluorine atoms are excellent leaving groups, facilitating SNAr reactions where they can be displaced by various nucleophiles (e.g., amines, alcohols) to introduce diverse functionalities onto the pyrimidine ring.[1] This reactivity is fundamental to the synthesis of a wide array of biologically active compounds. For instance,



2-Ethoxy-4,6-difluoropyrimidine is a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides.[7]



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Caption: Logical workflow from intermediate to final product classes.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **2-Ethoxy-4,6-dihydroxypyrimidine** is provided below.

Property	Value	Reference
CAS Number	61636-08-6	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[4][8]
Molecular Weight	156.14 g/mol	[1][4]
InChl Key	XAFQKMFFPFLHAC- UHFFFAOYSA-N	[1]
Appearance	Yellow or orange solid powder	[9]
Tautomerism	Exists in equilibrium between dihydroxy and keto-enol forms (e.g., 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone)	[1]



#### Conclusion

**2-Ethoxy-4,6-dihydroxypyrimidine** is a cornerstone intermediate in synthetic organic chemistry. Its straightforward synthesis and, more importantly, its capacity for conversion into highly reactive halogenated derivatives make it an indispensable building block. The ability to readily transform it into 2-Ethoxy-4,6-dichloropyrimidine and subsequently into 2-Ethoxy-4,6-difluoropyrimidine provides a robust platform for introducing a wide range of functional groups through nucleophilic substitution. This versatility has cemented its role in the industrial-scale production of vital agrochemicals and as a key scaffold in the discovery and development of novel pharmaceutical agents.

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